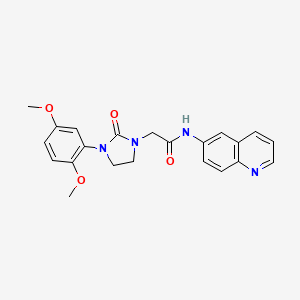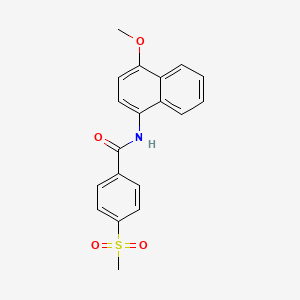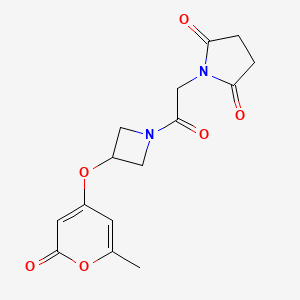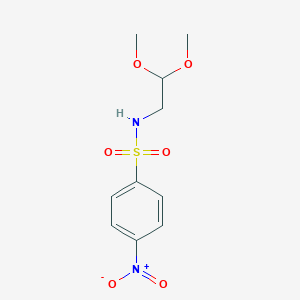
2-(3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-6-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-6-yl)acetamide, also known as QNZ or EVP4593, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. QNZ was first synthesized in 2008 by a team of researchers led by Dr. E. Verdin at the Gladstone Institute of Virology and Immunology in San Francisco, California. Since then, QNZ has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Structures : The compound 2-(3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-6-yl)acetamide, similar to other complex organic molecules, has been synthesized through various methods. For instance, Bhambi et al. (2010) discussed the synthesis of N'-[2-(4-substitutedphenyl)-3-N-ethoxyphthalimido-5-oxoimidazolidene-1-yl]-2-(quinoline-8-yloxy)acetamide derivatives with potential biological activities. These compounds were synthesized through a multi-step process involving the reaction of 8-hydroxyquinoline with ethylchloroacetate, hydrazine hydrate, and various araldehydes, leading to oxoimidazolidenes and ethoxy phthalimide derivatives (Bhambi et al., 2010).
Anticancer Activity : Some derivatives of 2-(3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-6-yl)acetamide have shown potential in anticancer research. For example, Kovalenko et al. (2012) synthesized novel N-R-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments. These compounds exhibited significant cytotoxicity and anticancer activity against various cancer cell lines, including colon cancer, melanoma, and ovarian cancer (Kovalenko et al., 2012).
Antibacterial and Antifungal Properties : Certain derivatives also demonstrate antibacterial and antifungal properties. Kumar et al. (2012) synthesized 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-[4-oxo-2-(substituted)phenyl-1,3-thiazolidin-3-yl]acetamide derivatives, which were evaluated for their antibacterial and antifungal activities. Compounds with specific substituents showed promising activity against various bacterial and fungal strains (Kumar et al., 2012).
Antitumor Activity and Molecular Docking Studies : Al-Suwaidan et al. (2016) conducted a study on 3-benzyl-substituted-4(3H)-quinazolinones, showing broad spectrum antitumor activity. These compounds were designed and synthesized for in vitro evaluation, and molecular docking studies were performed to understand their interaction with specific biological targets (Al-Suwaidan et al., 2016).
Inotropic Activity Evaluation : Wu et al. (2012) synthesized a series of compounds including (E)‐2‐(4‐cinnamylpiperazin‐1‐yl)‐N‐(1‐substituted‐4,5‐dihydro‐[1,2,4]triazolo[4,3‐a]quinolin‐7‐yl)acetamides. These compounds were evaluated for their positive inotropic activity, showing promising results compared to standard drugs (Wu et al., 2012).
Eigenschaften
IUPAC Name |
2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-quinolin-6-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-29-17-6-8-20(30-2)19(13-17)26-11-10-25(22(26)28)14-21(27)24-16-5-7-18-15(12-16)4-3-9-23-18/h3-9,12-13H,10-11,14H2,1-2H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEFSLGGWKDKLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2CCN(C2=O)CC(=O)NC3=CC4=C(C=C3)N=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-6-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Ethyl-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2380641.png)
![Methyl 1-[(1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B2380644.png)

![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide](/img/structure/B2380647.png)



![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4-diethoxybenzoate](/img/structure/B2380655.png)
![N-tert-butyl-2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2380657.png)

![1-[5-(Oxiran-2-yl)furan-2-yl]pyrrolidine](/img/structure/B2380660.png)
